molecular formula C13H18ClNO4S B8407025 N-tert-Butoxycarbonyl-3-chlorosulfonyl-N-ethylaniline

N-tert-Butoxycarbonyl-3-chlorosulfonyl-N-ethylaniline

Cat. No.: B8407025
M. Wt: 319.80 g/mol
InChI Key: WPNSGVAUBVAZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butoxycarbonyl-3-chlorosulfonyl-N-ethylaniline is a useful research compound. Its molecular formula is C13H18ClNO4S and its molecular weight is 319.80 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18ClNO4S

Molecular Weight

319.80 g/mol

IUPAC Name

tert-butyl N-(3-chlorosulfonylphenyl)-N-ethylcarbamate

InChI

InChI=1S/C13H18ClNO4S/c1-5-15(12(16)19-13(2,3)4)10-7-6-8-11(9-10)20(14,17)18/h6-9H,5H2,1-4H3

InChI Key

WPNSGVAUBVAZOE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)S(=O)(=O)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline (3.0 mmol) was dissolved in freshly distilled THF (25 ml) under a N2 atmosphere. The solution was chilled to −78° C. and butyl lithium (1.8 ml, 2.0 M solution in cyclohexane, 3.6 mmol) was added. After 35 minutes, sulfuryl chloride (0.30 ml, 3.6 mmol) was added over ˜2 minutes. The reaction was stirred for 5 minutes at −78° C. then was allowed to warm to room temperature. After 30 minutes at room temperature the reaction was cooled to −78° C. and quenched with a saturated ammonium chloride solution. The THF was removed by evaporation and the resulting residue was and partitioned between EtOAc and H2O. The aqueous phase was extracted with EtOAc and the combined organic phases were washed with H2O and brine before being dried with Na2SO4. The solvent was removed in vacuo to give 900 mg of crude product. HPLC showed the material to be ˜80% pure and it was used as is. LC/MS (ES): 320.1 (M+1).
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

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